molecular formula C18H17F3N2O4 B2717183 (2,3-Dimethoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034250-10-5

(2,3-Dimethoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2717183
CAS RN: 2034250-10-5
M. Wt: 382.339
InChI Key: NKEFZUXWPNFQNI-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound is related to a broader class of compounds with potential applications in therapeutic and medicinal chemistry. For instance, the synthesis and biological evaluation of Schiff's bases and 2-azetidinones derived from similar structural frameworks have shown significant antidepressant and nootropic activities. These compounds, including those with 2,5-dimethoxy substitution on the aryl ring, demonstrate the potential of the azetidinone skeleton as a central nervous system (CNS) active agent, suggesting avenues for further development into potent and safe CNS active therapeutics (Thomas et al., 2016).

Antioxidant Properties

In the realm of antioxidant research, the bromination of bis(3,4-dimethoxyphenyl)methanone has yielded products with significant antioxidant and radical scavenging activities. This illustrates the capacity of dimethoxyphenyl derivatives to act as effective antioxidants, which could be explored further for potential health benefits and therapeutic applications (Balaydın et al., 2010).

Antimicrobial and Anticancer Agents

Further research into the antimicrobial and anticancer properties of related compounds highlights their potential in addressing critical healthcare challenges. Novel syntheses incorporating biologically active heterocyclic entities have shown promising results against cancer cell lines and pathogenic strains, underscoring the importance of such compounds in developing new treatments for cancer and infectious diseases (Katariya et al., 2021).

Molecular Docking and Drug Design

The structural versatility of these compounds also facilitates molecular docking studies, aiding in the design of drugs with targeted biological activities. Syntheses that incorporate elements facilitating specific interactions with biological targets can significantly impact the development of more effective pharmaceuticals (Hafez et al., 2016).

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-25-13-6-3-5-12(16(13)26-2)17(24)23-9-11(10-23)27-15-8-4-7-14(22-15)18(19,20)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEFZUXWPNFQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.